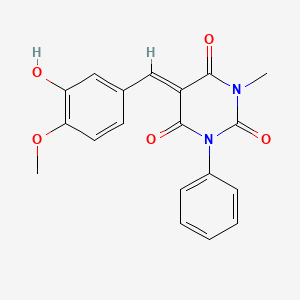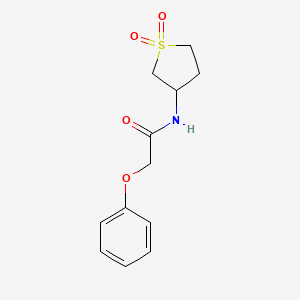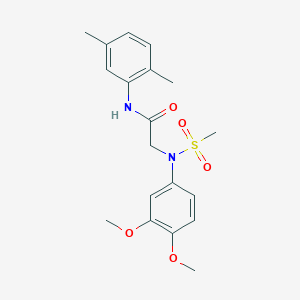![molecular formula C12H14ClNO B5050371 1-[(2-chlorophenyl)acetyl]pyrrolidine](/img/structure/B5050371.png)
1-[(2-chlorophenyl)acetyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-chlorophenyl)acetyl]pyrrolidine, also known as CHP, is a chemical compound that belongs to the family of pyrrolidines. CHP has been studied extensively due to its potential use in scientific research.
Mécanisme D'action
The mechanism of action of 1-[(2-chlorophenyl)acetyl]pyrrolidine involves the inhibition of dopamine reuptake. Dopamine is a neurotransmitter that plays a crucial role in reward, motivation, and movement. 1-[(2-chlorophenyl)acetyl]pyrrolidine binds to the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in enhanced dopamine signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(2-chlorophenyl)acetyl]pyrrolidine are primarily related to its effects on the dopamine system. 1-[(2-chlorophenyl)acetyl]pyrrolidine has been shown to increase dopamine levels in the brain, which can lead to enhanced reward processing, motivation, and movement. Additionally, 1-[(2-chlorophenyl)acetyl]pyrrolidine has been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(2-chlorophenyl)acetyl]pyrrolidine in lab experiments is its potency as a dopamine reuptake inhibitor. This allows for the precise manipulation of dopamine levels in the brain. Additionally, 1-[(2-chlorophenyl)acetyl]pyrrolidine is stable and easy to handle, which makes it a useful tool for researchers. However, one limitation of using 1-[(2-chlorophenyl)acetyl]pyrrolidine is its potential for toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Orientations Futures
There are several future directions for research involving 1-[(2-chlorophenyl)acetyl]pyrrolidine. One area of interest is the use of 1-[(2-chlorophenyl)acetyl]pyrrolidine in the study of addiction and other neuropsychiatric disorders. Additionally, 1-[(2-chlorophenyl)acetyl]pyrrolidine may have potential therapeutic uses in the treatment of these disorders. Another area of interest is the development of new compounds based on the structure of 1-[(2-chlorophenyl)acetyl]pyrrolidine that may have improved potency or selectivity for dopamine reuptake inhibition. Finally, further studies are needed to fully understand the biochemical and physiological effects of 1-[(2-chlorophenyl)acetyl]pyrrolidine and its potential applications in scientific research.
Conclusion
In conclusion, 1-[(2-chlorophenyl)acetyl]pyrrolidine is a chemical compound that has been extensively studied for its potential use in scientific research. 1-[(2-chlorophenyl)acetyl]pyrrolidine is a potent dopamine reuptake inhibitor that has been used to study the dopamine system in the brain and its role in addiction and other neuropsychiatric disorders. While there are limitations to its use, 1-[(2-chlorophenyl)acetyl]pyrrolidine has several advantages as a tool for researchers. Further studies are needed to fully understand the potential applications of 1-[(2-chlorophenyl)acetyl]pyrrolidine in scientific research.
Méthodes De Synthèse
The synthesis of 1-[(2-chlorophenyl)acetyl]pyrrolidine involves the reaction between 2-chlorobenzoyl chloride and pyrrolidine in the presence of a base. This reaction leads to the formation of 1-[(2-chlorophenyl)acetyl]pyrrolidine as a white crystalline powder. The purity of 1-[(2-chlorophenyl)acetyl]pyrrolidine can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
1-[(2-chlorophenyl)acetyl]pyrrolidine has been used in various scientific research applications, including as a tool to study the dopamine system in the brain. 1-[(2-chlorophenyl)acetyl]pyrrolidine is a potent inhibitor of dopamine reuptake, which makes it useful for studying the effects of dopamine on behavior and cognition. Additionally, 1-[(2-chlorophenyl)acetyl]pyrrolidine has been used to study the role of dopamine in addiction and other neuropsychiatric disorders.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-6-2-1-5-10(11)9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRRCIOEHBUPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-chloro-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5050301.png)
![4-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5050303.png)
![N-(2-methoxyphenyl)-7-(3-methoxy-4-propoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5050316.png)

![3-{1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5050322.png)

![methyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5050341.png)
![2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B5050349.png)



![methyl 4-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5050392.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5050401.png)